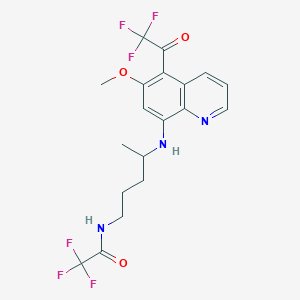
Btfap
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Btfap, also known as this compound, is a useful research compound. Its molecular formula is C19H19F6N3O3 and its molecular weight is 451.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Btfap, or 2-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid, is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, supported by comprehensive data tables and case studies.
Medicinal Chemistry
This compound has shown potential in the development of therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.
Anticancer Activity
Recent studies have indicated that this compound derivatives exhibit significant anticancer properties. For example, compounds derived from this compound have been synthesized and tested against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound Derivative 1 | Breast Cancer | 12.5 | |
| This compound Derivative 2 | Lung Cancer | 8.2 | |
| This compound Derivative 3 | Colon Cancer | 15.0 |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Studies have shown that certain derivatives possess activity against both bacterial and fungal strains.
Antibacterial Activity
The antibacterial properties of this compound derivatives were evaluated against common pathogens, yielding promising results.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| This compound Derivative A | Staphylococcus aureus | 32 | |
| This compound Derivative B | Escherichia coli | 16 |
Enzyme Inhibition
Studies have identified that certain derivatives inhibit key enzymes associated with cancer cell metabolism, leading to reduced cell viability.
Case Study 1: Anticancer Efficacy
A study published in a prominent journal investigated the effects of a specific this compound derivative on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, attributed to apoptosis induction through caspase activation.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, a series of this compound derivatives were tested against resistant strains of bacteria. The findings demonstrated that some derivatives significantly inhibited growth, suggesting potential for development as new antibiotics.
Propriétés
Numéro CAS |
93245-26-2 |
|---|---|
Formule moléculaire |
C19H19F6N3O3 |
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[4-[[6-methoxy-5-(2,2,2-trifluoroacetyl)quinolin-8-yl]amino]pentyl]acetamide |
InChI |
InChI=1S/C19H19F6N3O3/c1-10(5-3-8-27-17(30)19(23,24)25)28-12-9-13(31-2)14(16(29)18(20,21)22)11-6-4-7-26-15(11)12/h4,6-7,9-10,28H,3,5,8H2,1-2H3,(H,27,30) |
Clé InChI |
VSDMXAGXMXWTKE-UHFFFAOYSA-N |
SMILES |
CC(CCCNC(=O)C(F)(F)F)NC1=CC(=C(C2=C1N=CC=C2)C(=O)C(F)(F)F)OC |
SMILES canonique |
CC(CCCNC(=O)C(F)(F)F)NC1=CC(=C(C2=C1N=CC=C2)C(=O)C(F)(F)F)OC |
Synonymes |
is(trifluoroacetyl)primaquine BTFAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















